molecular formula C19H19N3 B2535531 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole CAS No. 2415525-51-6

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole

Cat. No.: B2535531
CAS No.: 2415525-51-6
M. Wt: 289.382
InChI Key: MUQQGNQBDMBOAH-UHFFFAOYSA-N
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Description

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole is a complex organic compound that features a unique combination of an indene, azetidine, and benzodiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the indene derivative, followed by the formation of the azetidine ring, and finally the coupling with the benzodiazole moiety. The reaction conditions often involve the use of catalysts, solvents, and specific temperature and pressure settings to ensure the desired product yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency, scalability, and environmental considerations. This could include the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to achieve high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The conditions for these reactions can vary widely but often involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or alkanes. Substitution reactions could introduce a wide range of functional groups, depending on the nucleophile or electrophile used .

Mechanism of Action

The mechanism of action of 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole depends on its specific application. In a biological context, it may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The pathways involved could include signal transduction, gene expression, or metabolic processes .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other indene, azetidine, and benzodiazole derivatives, such as:

Uniqueness

What sets 1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]-1H-1,3-benzodiazole apart is its unique combination of structural features, which may confer specific chemical and biological properties not found in other similar compounds. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

IUPAC Name

1-[1-(2,3-dihydro-1H-inden-2-yl)azetidin-3-yl]benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N3/c1-2-6-15-10-16(9-14(15)5-1)21-11-17(12-21)22-13-20-18-7-3-4-8-19(18)22/h1-8,13,16-17H,9-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUQQGNQBDMBOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CC2=CC=CC=C21)N3CC(C3)N4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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